5-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one
CAS No.: 1092348-22-5
Cat. No.: VC4069075
Molecular Formula: C11H11ClO2
Molecular Weight: 210.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1092348-22-5 |
|---|---|
| Molecular Formula | C11H11ClO2 |
| Molecular Weight | 210.65 |
| IUPAC Name | 5-chloro-7-methoxy-3,4-dihydro-2H-naphthalen-1-one |
| Standard InChI | InChI=1S/C11H11ClO2/c1-14-7-5-9-8(10(12)6-7)3-2-4-11(9)13/h5-6H,2-4H2,1H3 |
| Standard InChI Key | BYKPMJJNUKHTNP-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(CCCC2=O)C(=C1)Cl |
| Canonical SMILES | COC1=CC2=C(CCCC2=O)C(=C1)Cl |
Introduction
5-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one is a synthetic organic compound belonging to the tetrahydronaphthalene family. It is characterized by its bicyclic structure, featuring a chlorine atom at the 5-position and a methoxy group at the 7-position. This compound is of interest in organic synthesis and medicinal chemistry due to its potential as a precursor for various pharmaceutical compounds.
Synthesis
The synthesis of 5-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one involves several steps, often starting from commercially available precursors. Common methods include the reduction of ketones and subsequent chlorination or methoxylation reactions. The specific conditions, such as temperature and solvent choice, can significantly affect the yield and purity of the final product.
Applications
This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals. Its structural complexity makes it suitable for further modification to create compounds with specific biological activities.
Data Table
| Property | Description |
|---|---|
| Molecular Formula | C11H11ClO2 |
| CAS Number | 1092348-22-5 |
| Synonyms | 5-chloro-7-methoxy-3,4-dihydro-2H-naphthalen-1-one |
| Physical State | Solid |
| Applications | Intermediate in organic synthesis and pharmaceutical development |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume